4-(4-Chloro-3-methylphenyl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Chloro-3-methylphenyl)phenol can be synthesized through the monochlorination of 3-methylphenol at position 4. The reaction involves the use of chlorinating agents such as chlorine gas or sodium hypochlorite under controlled conditions . Another method involves the reaction of 3-methylphenol with ammonium chloride and oxone in acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the chlorination of 3-methylphenol using sulfur dichloride. The reaction is carried out at a temperature range of 30-50°C with continuous stirring. After the reaction, the product is purified through washing with water and sodium carbonate solution, followed by drying and distillation .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenyl)phenol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents such as acetyl chloride to form acetyl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with a metal ion or enzyme catalyst.
Substitution: Acetyl chloride (CH₃COCl) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Substitution: Formation of acetylated phenol derivatives.
Scientific Research Applications
4-(4-Chloro-3-methylphenyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as an organic building block in chemical synthesis.
Biology: Acts as a biocide with antimicrobial properties, making it useful in studying microbial resistance.
Medicine: Used as a preservative in pharmaceutical products to prevent microbial contamination.
Industry: Added to building materials and metal-working fluids as a preservative.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It targets both gram-positive and gram-negative bacteria as well as fungi . The compound’s antimicrobial activity is attributed to its phenolic structure, which allows it to interact with and destabilize lipid membranes .
Comparison with Similar Compounds
Similar Compounds
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar antimicrobial properties.
2-Chloro-5-hydroxytoluene: A structurally related compound with similar chemical properties.
Uniqueness
4-(4-Chloro-3-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties and makes it particularly effective as a preservative in various applications .
Properties
IUPAC Name |
4-(4-chloro-3-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGYWEJLUZRDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683518 |
Source
|
Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-32-8 |
Source
|
Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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